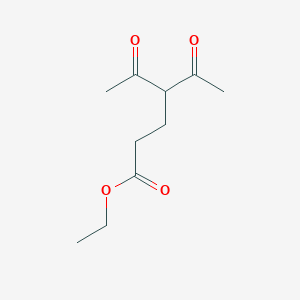

Ethyl 4-acetyl-5-oxohexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-acetyl-5-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-14-10(13)6-5-9(7(2)11)8(3)12/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSGDLIATOURQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370046 | |

| Record name | Ethyl 4-acetyl-5-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2832-10-2 | |

| Record name | Hexanoic acid, 4-acetyl-5-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2832-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-acetyl-5-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 4-acetyl-5-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-acetyl-5-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetyl-5-oxohexanoate, also known as ethyl 4,4-diacetylbutyrate, is a dicarbonyl compound that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring both a β-diketone moiety and an ethyl ester, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and analogues of natural products. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, with a focus on its application in the development of biologically active molecules.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][2] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₄ | [3] |

| Molecular Weight | 200.23 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 1.067 g/mL at 25 °C | [4] |

| Boiling Point | 153-154 °C at 19 mmHg | [4] |

| Refractive Index (n20/D) | 1.457 | [4] |

| LogP | 1.1239 | [3] |

| Topological Polar Surface Area (TPSA) | 60.44 Ų | [3] |

| CAS Number | 2832-10-2 | [4] |

Spectroscopic Data

¹H NMR Spectroscopy

Experimental Protocols

Synthesis of this compound via Michael Addition

The most common method for the synthesis of this compound is the Michael addition of acetylacetone to ethyl acrylate.[5] The following is a detailed experimental protocol based on general procedures for this type of reaction.

Materials:

-

Acetylacetone

-

Ethyl acrylate

-

A basic catalyst (e.g., sodium ethoxide, potassium carbonate)

-

Anhydrous ethanol (or other suitable solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the basic catalyst in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add acetylacetone dropwise with stirring.

-

After the addition of acetylacetone is complete, add ethyl acrylate to the reaction mixture, also in a dropwise manner.

-

Once the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is deemed complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid) and then remove the ethanol using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound. A general protocol for its analysis is as follows:

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 40 to 400.

Role in the Synthesis of Biologically Active Molecules

This compound is a key intermediate in the synthesis of various biologically active compounds, most notably curcumin analogues.[6][7] Curcumin, a natural polyphenol found in turmeric, exhibits a wide range of pharmacological activities, but its therapeutic potential is limited by poor bioavailability. Therefore, the synthesis of curcumin analogues with improved properties is an active area of research.

The dicarbonyl functionality of this compound allows it to undergo condensation reactions with aromatic aldehydes to form the characteristic diarylheptanoid backbone of curcuminoids.

Below is a diagram illustrating the general workflow for the synthesis of curcumin analogues starting from this compound.

Caption: Synthetic workflow for curcumin analogues.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dominated by the presence of the β-diketone and ester functional groups.

-

Keto-Enol Tautomerism: The β-diketone moiety exists in equilibrium with its enol form, which influences its reactivity.

-

Condensation Reactions: The active methylene group between the two carbonyls is acidic and can be deprotonated to form a nucleophilic enolate. This enolate can participate in various condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, with aldehydes and ketones.

-

Reactions of the Ester Group: The ethyl ester can undergo hydrolysis, transesterification, and reduction under appropriate conditions.

Below is a diagram illustrating the key reactive sites of this compound.

Caption: Reactive sites of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined chemical and physical properties. Its utility in the synthesis of biologically active molecules, particularly curcumin analogues, underscores its importance in the field of medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective application in research and development.

References

- 1. L17496.14 [thermofisher.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound 98 2832-10-2 [sigmaaldrich.com]

- 5. This compound | 2832-10-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 4-acetyl-5-oxo-3-phenylhexanoate - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-acetyl-5-oxohexanoate: A Technical Guide for Researchers

Ethyl 4-acetyl-5-oxohexanoate is a dicarbonyl compound utilized as a key building block in the synthesis of various organic molecules, notably in the development of therapeutic agents. This technical guide provides an in-depth overview of its chemical identifiers, physicochemical properties, and its application in synthetic protocols, particularly in the creation of curcumin analogs with anti-androgenic properties. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Identifiers and Chemical Properties

This compound is a colorless to pale yellow liquid.[1] It is recognized by the CAS Number 2832-10-2 .[2][3][4][5][6][7] A comprehensive list of its identifiers and physicochemical properties is provided below for easy reference.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 2832-10-2[2][3][4][5] |

| Molecular Formula | C₁₀H₁₆O₄[1][2][4] |

| Molecular Weight | 200.23 g/mol [2][4][5] |

| IUPAC Name | This compound[1] |

| Synonyms | Ethyl 4,4-diacetylbutyrate[2][6] |

| MDL Number | MFCD00009211[2][5] |

| InChI | 1S/C10H16O4/c1-4-14-10(13)6-5-9(7(2)11)8(3)12/h9H,4-6H2,1-3H3[5] |

| InChIKey | YRSGDLIATOURQO-UHFFFAOYSA-N[5] |

| SMILES | CCOC(=O)CCC(C(C)=O)C(C)=O[5] |

| PubChem Substance ID | 24858200[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Form | Liquid | [1][5] |

| Appearance | Clear colorless to pale yellow | [1] |

| Purity | ≥97.5% (GC) | [1] |

| Density | 1.067 g/mL at 25 °C | [3][5][8] |

| Boiling Point | 153-154 °C at 19 mmHg | [3][5][8] |

| Refractive Index | n20/D 1.457 | [3][5] |

| Topological Polar Surface Area | 60.44 Ų | [2] |

| LogP | 1.1239 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 6 | [2] |

Experimental Protocols and Applications

This compound serves as a versatile intermediate in organic synthesis. Its primary documented application is in the synthesis of curcumin analogs investigated for their potential as anti-prostate cancer agents.

General Synthesis of this compound

A general method for the preparation of this compound involves the acylation of a precursor ester.

Reaction: Ethyl 5-oxohexanoate is reacted with acetyl chloride under alkaline conditions.[9] The reaction is typically conducted at room temperature, followed by appropriate purification steps to yield the final product.[9]

Synthesis of Curcumin Analogs using this compound

A key application of this compound is in the synthesis of curcumin analogs with elongated linkers, which have shown potential antiandrogenic activity. The synthesis is achieved by reacting this compound with a suitable aldehyde, such as 4-hydroxy-3-methoxy-cinnamaldehyde.[4]

Experimental Workflow:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Strona domeny infona.pl [infona.pl]

- 3. Ethyl 4-acetyl-5-oxo-3-phenylhexanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor Agents 250. Design and Synthesis of New Curcumin Analogs as Potential Anti-Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sci-database.hcu.ac.th [sci-database.hcu.ac.th]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

Molecular structure and weight of Ethyl 4-acetyl-5-oxohexanoate.

This document provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 4-acetyl-5-oxohexanoate, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C10H16O4.[1][2][3][4] It is also known by the synonym Ethyl 4,4-diacetylbutyrate.[4] The molecule features a hexanoate backbone with two acetyl groups attached to the fourth carbon position and an ethyl ester at the terminus.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2832-10-2 |

| Molecular Formula | C10H16O4 |

| Molecular Weight | 200.23 g/mol |

| SMILES | CCOC(=O)CCC(C(C)=O)C(C)=O |

| InChI Key | YRSGDLIATOURQO-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow liquid[1][5] |

| Density | 1.067 g/mL at 25 °C[6] |

| Boiling Point | 153-154 °C at 19 mmHg[6] |

| Refractive Index | 1.457 (n20/D)[6] |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide[1] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of Ethyl 5-oxohexanoate with acetyl chloride in an alkaline environment.[1]

Materials:

-

Ethyl 5-oxohexanoate

-

Acetyl chloride

-

A suitable base (e.g., sodium ethoxide)

-

Anhydrous ethanol (as solvent)

-

Hydrochloric acid (for neutralization)

-

Sodium chloride solution (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The solution is cooled to 0 °C.

-

Ethyl 5-oxohexanoate is added dropwise to the cooled ethoxide solution with continuous stirring.

-

Acetyl chloride is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the mixture is cooled to room temperature, and the excess base is neutralized by the careful addition of dilute hydrochloric acid.

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted multiple times with an organic solvent like diethyl ether.

-

The combined organic layers are washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure this compound.[1]

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. Notably, it has been utilized in the synthesis of curcumin analogs, which have shown potential as antiandrogenic agents for applications in anti-prostate cancer research.[6] Its fruity aroma also leads to its use as an ingredient in food flavorings.[1]

Visualizations

Synthesis Pathway of this compound

References

Synonyms for Ethyl 4-acetyl-5-oxohexanoate like Ethyl 4,4-diacetylbutyrate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-acetyl-5-oxohexanoate, a versatile building block in organic synthesis, with a particular focus on its synonyms, chemical properties, spectroscopic data, and applications in the synthesis of bioactive molecules.

Chemical Identity and Synonyms

This compound is a β-dicarbonyl compound that serves as a key intermediate in various chemical transformations. For clarity and comprehensive literature searching, it is crucial to be aware of its various synonyms. The most common synonym is Ethyl 4,4-diacetylbutyrate .

A comprehensive list of identifiers and synonyms is provided in the table below.

| Identifier Type | Value |

| CAS Number | 2832-10-2[1] |

| Molecular Formula | C₁₀H₁₆O₄[1] |

| Molecular Weight | 200.23 g/mol [1] |

| IUPAC Name | This compound |

| Common Synonyms | Ethyl 4,4-diacetylbutyrate[1] |

| 4-Acetyl-5-oxohexanoic acid ethyl ester | |

| 4,4-Diacetylbutyric acid ethyl ester | |

| 2-(ethoxycarbonylethyl)acetylacetone | |

| 4-Acetyl-5-oxocaproic acid ethyl ester |

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below, providing essential data for its handling, characterization, and use in experimental settings.

Physical Properties

| Property | Value | Reference |

| Appearance | Clear, colorless to light orange liquid | --INVALID-LINK-- |

| Boiling Point | 153-154 °C at 19 mmHg | --INVALID-LINK-- |

| Density | 1.067 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.457 | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. |

Spectroscopic Data

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound.

| Spectrum Type | Key Peaks / Description |

| ¹H NMR | Spectra available from chemical suppliers. Key signals would include triplets and quartets for the ethyl group, multiplets for the butyrate chain, a methine proton, and singlets for the acetyl methyl groups. |

| ¹³C NMR | Spectra available from chemical suppliers. Characteristic peaks would be observed for the ester carbonyl, ketone carbonyls, the ester ethoxy group, and the aliphatic carbons of the main chain. |

| Infrared (IR) | Characteristic strong absorptions for the C=O stretching of the ester and ketone functional groups. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the synthesis of curcumin analogs, which are of significant interest in drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved via a Michael addition reaction between acetylacetone and ethyl acrylate. The following protocol is adapted from the synthesis of the analogous methyl ester[2].

Reaction:

Materials:

-

Acetylacetone

-

Ethyl acrylate

-

Sodium ethoxide (or another suitable base like potassium fluoride on alumina[3])

-

Ethanol (or other suitable solvent)

-

Acetic acid (for neutralization)

-

Diethyl ether (for extraction)

-

Magnesium sulfate (for drying)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Stirring and heating apparatus

-

Rotary evaporator

Procedure:

-

Preparation of the Enolate: In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Acetylacetone: Slowly add acetylacetone to the cooled sodium ethoxide solution with continuous stirring. The formation of the sodium enolate of acetylacetone will occur.

-

Michael Addition: To the enolate solution, add ethyl acrylate dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature and neutralize it by adding a small amount of acetic acid. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation to yield the final product.

Synthesis of Curcumin Analogs using this compound

This compound is a valuable precursor for synthesizing curcumin analogs with an extended linker, which have shown potential as anti-prostate cancer agents[4]. The general approach involves a condensation reaction with an appropriate aromatic aldehyde, often employing Pederson's synthetic method[4].

General Reaction Scheme:

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., vanillin, 4-hydroxy-3-methoxycinnamaldehyde) (2 equivalents)

-

Boric anhydride (B₂O₃)

-

Tributyl borate

-

n-Butylamine (as a catalyst)

-

Ethyl acetate (as solvent)

-

Hydrochloric acid (for work-up)

-

Standard laboratory glassware for organic synthesis

-

Stirring and heating apparatus

Procedure:

-

Complex Formation: In a round-bottom flask, dissolve this compound and boric anhydride in ethyl acetate. Stir the mixture to form a boron complex. This protects the central acidic proton of the β-dicarbonyl moiety and directs the condensation to the terminal methyl groups.

-

Aldehyde Addition: To this mixture, add the substituted aromatic aldehyde and tributyl borate.

-

Condensation: Add a catalytic amount of n-butylamine to the reaction mixture. Heat the mixture and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and add dilute hydrochloric acid to hydrolyze the boron complexes.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to obtain the desired curcumin analog.

Experimental and Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic procedures described above.

Caption: Synthetic workflow for this compound.

Caption: General workflow for the synthesis of curcumin analogs.

This technical guide provides foundational information for researchers working with this compound. For specific applications and troubleshooting, consulting the primary literature is always recommended.

References

- 1. chemscene.com [chemscene.com]

- 2. Mthis compound synthesis - chemicalbook [chemicalbook.com]

- 3. Modification of Acetyl Acetone with Methyl Acrylate | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 4. Antitumor Agents 250. Design and Synthesis of New Curcumin Analogs as Potential Anti-Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Deconstructing "Ethyl 4-acetyl-5-oxohexanoate": A Technical Guide to its Correct IUPAC Nomenclature

For Immediate Release

[City, State] – [Date] – In the precise world of chemical communication, the accurate and systematic naming of molecules is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a clear framework for this purpose. This technical guide delves into the IUPAC nomenclature of the compound incorrectly named "Ethyl 4-acetyl-5-oxohexanoate," providing a step-by-step analysis to arrive at its correct systematic name. This document is intended for researchers, scientists, and professionals in drug development who rely on unambiguous chemical identification.

Introduction: The Importance of Systematic Nomenclature

The name "this compound" suggests a six-carbon ester chain with an ethyl group attached to the oxygen, and two carbonyl functionalities at the 4th and 5th positions. While descriptive, this name is inconsistent with IUPAC conventions, primarily due to the redundant and improperly prioritized naming of the ketone functionalities. A systematic approach is required to assign the correct and unambiguous IUPAC name.

Analysis of Functional Groups and Priority

The structure implied by the name "this compound" contains two types of functional groups: an ester and two ketones. According to IUPAC rules, when a molecule contains multiple functional groups, the principal functional group is the one with the highest priority, which dictates the suffix of the parent name.[1][2][3] Other functional groups are treated as substituents and are indicated by prefixes.

A review of the IUPAC priority of functional groups reveals that esters are of higher priority than ketones.[1][2][4]

Table 1: Functional Group Priority

| Functional Group | Formula | Suffix (if principal) | Prefix (if substituent) |

| Ester | -COOR | -oate | alkoxycarbonyl- |

| Ketone | >C=O | -one | oxo- |

Therefore, the ester group is the principal functional group, and the parent name will end in "-oate". The two ketone groups will be named as "oxo" substituents.

Step-by-Step Determination of the Correct IUPAC Name

To derive the correct IUPAC name, we will follow a systematic procedure:

Identification of the Parent Chain

The principal functional group is the ester. The parent chain is the longest continuous carbon chain that includes the carbonyl carbon of the ester. In this case, it is a six-carbon chain, hence a derivative of hexanoate.

Identification and Naming of the Ester Alkyl Group

The alkyl group attached to the oxygen of the ester is an ethyl group. This will be the first part of the IUPAC name.

Numbering the Parent Chain

The parent chain is numbered starting from the carbonyl carbon of the ester as carbon 1 (C1).

Identification and Naming of Substituents

Following the numbering from the ester's carbonyl carbon:

-

There is a ketone group (C=O) at the C4 position.

-

There is another ketone group (C=O) at the C5 position.

Both of these ketone groups are treated as substituents and are designated by the prefix "oxo-". Since there are two "oxo" groups, the prefix will be "dioxo-".

Assembling the Final IUPAC Name

Combining the components in the correct order (alkyl group of the ester, then the parent chain with substituents), the systematic IUPAC name is constructed as follows:

-

Alkyl group: Ethyl

-

Substituents: 4,5-dioxo

-

Parent chain: hexanoate

Therefore, the correct IUPAC name is Ethyl 4,5-dioxohexanoate .

Table 2: Comparison of Incorrect and Correct IUPAC Nomenclature

| Component | Incorrect Name | Correct Name | Rationale for Correction |

| Alkyl Group | Ethyl | Ethyl | Correctly identified. |

| Parent Chain | hexanoate | hexanoate | Correctly identified. |

| Substituents | 4-acetyl-5-oxo | 4,5-dioxo | The term "acetyl" (CH₃CO-) is a specific acyl group and is inappropriate for a ketone within the main chain. "Oxo-" is the correct prefix for a ketone substituent. Both carbonyl groups are treated as "oxo" substituents. |

Hypothetical Experimental Protocol: Synthesis of Ethyl 4,5-dioxohexanoate

The following is a hypothetical protocol for the synthesis of Ethyl 4,5-dioxohexanoate, provided for illustrative purposes.

Objective: To synthesize Ethyl 4,5-dioxohexanoate via the oxidation of Ethyl 4,5-dihydroxyhexanoate.

Materials:

-

Ethyl 4,5-dihydroxyhexanoate

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4,5-dihydroxyhexanoate (1.0 eq) in anhydrous dichloromethane (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add pyridinium chlorochromate (PCC) (2.5 eq) in one portion.

-

Stir the reaction mixture vigorously at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter it through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether (3 x 50 mL).

-

Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield Ethyl 4,5-dioxohexanoate as a pale yellow oil.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Logical Workflow for IUPAC Nomenclature

The process of determining the correct IUPAC name for a polyfunctional compound can be visualized as a logical workflow.

Caption: Logical workflow for deriving the correct IUPAC name.

Conclusion

The systematic application of IUPAC nomenclature rules is essential for clear and precise communication in the scientific community. The name "this compound" is incorrect due to the improper naming of its ketone substituents. By prioritizing the ester as the principal functional group and treating the ketone groups as "oxo" substituents, the correct IUPAC name is determined to be Ethyl 4,5-dioxohexanoate . This guide provides a clear and structured approach for naming polyfunctional compounds, ensuring accuracy and adherence to international standards.

References

Spectroscopic and Synthetic Profile of Ethyl 4-acetyl-5-oxohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a reliable synthetic protocol for Ethyl 4-acetyl-5-oxohexanoate (CAS No. 2832-10-2), a versatile building block in organic synthesis. The information presented herein is intended to support research and development activities in the pharmaceutical and chemical industries.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet | 2H | -OCH₂CH₃ |

| ~3.90 | Triplet | 1H | -CH(C=O)₂ |

| ~2.45 | Triplet | 2H | -CH₂C=O (ester) |

| ~2.20 | Singlet | 6H | 2 x -C(=O)CH₃ |

| ~2.15 | Multiplet | 2H | -CH₂CH₂C=O |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~203.5 | 2 x C=O (acetyl ketones) |

| ~172.5 | C=O (ester) |

| ~68.0 | -CH(C=O)₂ |

| ~60.5 | -OCH₂CH₃ |

| ~32.0 | -CH₂C=O (ester) |

| ~29.5 | 2 x -C(=O)CH₃ |

| ~25.0 | -CH₂CH₂C=O |

| ~14.0 | -OCH₂CH₃ |

Table 3: IR Spectroscopic Data (Infrared Spectroscopy)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (acetyl ketones) |

| ~1360 | Medium | C-H bend (methyl) |

| ~1180 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 200.10 | [M]⁺ (Molecular Ion) |

| 157.08 | [M - C₂H₅O]⁺ |

| 115.05 | [M - C₂H₅O - C₂H₂O]⁺ |

| 43.02 | [CH₃CO]⁺ |

Disclaimer: The spectroscopic data presented above are compiled from typical values for the assigned functional groups and structural motifs. While representative, actual experimental values may vary slightly.

Experimental Protocols

Synthesis of this compound via Michael Addition

This protocol details the synthesis of this compound through the base-catalyzed Michael addition of acetylacetone to ethyl acrylate.

Materials:

-

Acetylacetone

-

Ethyl acrylate

-

Sodium ethoxide (or other suitable base, e.g., triethylamine, DBU)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (0.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add acetylacetone (1.0 equivalent) dropwise at room temperature. After the addition is complete, add ethyl acrylate (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous ammonium chloride solution to neutralize the base. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis Protocol

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

-

FT-IR Spectrometer

-

Mass Spectrometer (e.g., with Electron Ionization - EI)

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire the ¹H NMR spectrum, referencing the residual solvent peak (CHCl₃ at 7.26 ppm).

-

Acquire the ¹³C NMR spectrum, referencing the solvent peak (CDCl₃ at 77.16 ppm).

IR Spectroscopy:

-

Obtain the IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or a Diamond ATR accessory on an FT-IR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.

-

Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic analysis of the final product.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 4-acetyl-5-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 4-acetyl-5-oxohexanoate. Due to the absence of publicly available experimental spectra, this guide utilizes high-quality predicted NMR data to elucidate the structural features of the molecule. This document also outlines a comprehensive, standardized experimental protocol for acquiring NMR spectra, relevant for researchers in drug development and organic synthesis.

Molecular Structure and Properties

This compound is a beta-dicarbonyl compound containing both an ester and two ketone functionalities. Its molecular formula is C₁₀H₁₆O₄, with a molecular weight of 200.23 g/mol . The structural arrangement of its functional groups gives rise to a distinct pattern of signals in its NMR spectra, providing a spectroscopic fingerprint for its identification and characterization.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound provides valuable information on the chemical environment of the protons in the molecule. The data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| b | 2.10 | Triplet | 2H | -CO-CH₂-CH₂ -CH- |

| c | 2.20 | Singlet | 6H | -CO-CH₃ |

| d | 2.50 | Triplet | 2H | -CH₂ -CO-O- |

| e | 3.80 | Triplet | 1H | -CH₂-CH -(CO)₂ |

| f | 4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The data is summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 14.2 | -O-CH₂-CH₃ |

| 2 | 28.0 | -CO-CH₂-CH₂ -CH- |

| 3 | 29.5 | -CO-CH₃ |

| 4 | 32.0 | -CH₂ -CO-O- |

| 5 | 60.5 | -O-CH₂ -CH₃ |

| 6 | 68.0 | -CH₂-CH -(CO)₂ |

| 7 | 173.0 | -C O-O- |

| 8 | 203.0 | -C O-CH₃ |

Experimental Protocols for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following section details the methodology for sample preparation and data acquisition.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any solid particles in the solution.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

-

Capping and Cleaning: Securely cap the NMR tube and wipe the outside with a lint-free tissue soaked in isopropanol or ethanol to remove any contaminants.

NMR Data Acquisition

-

Instrument Setup: Place the NMR tube into the spinner turbine and adjust its depth using a depth gauge. Insert the sample into the NMR spectrometer.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient for a compound of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment is standard to produce a spectrum with singlets for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

-

Relaxation Delay: A delay of 2-5 seconds is typically used.

-

Spectral Width: A spectral width of about 200-250 ppm is common.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to generate the NMR spectrum. This involves phasing, baseline correction, and referencing the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Visualizing the NMR Workflow

The general workflow for obtaining an NMR spectrum is illustrated in the following diagram.

Figure 2: General workflow of NMR spectroscopy.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound based on predicted data, alongside a robust experimental protocol. This information is intended to aid researchers in the identification, characterization, and quality control of this and similar compounds in a drug development or synthetic chemistry setting.

Mass Spectrometry of Ethyl 4-acetyl-5-oxohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Ethyl 4-acetyl-5-oxohexanoate. It covers detailed experimental protocols for Electrospray Ionization (ESI) mass spectrometry, predicted fragmentation patterns, and quantitative data interpretation. This guide is intended to assist researchers in the structural elucidation, identification, and quantification of this and similar β-keto esters.

Introduction

This compound is a β-dicarbonyl compound containing an ethyl ester functionality. Its analysis by mass spectrometry is crucial for characterization in various chemical and pharmaceutical contexts. Electrospray ionization (ESI) is a well-suited soft ionization technique for such molecules, typically yielding a protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation, which can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation.

Experimental Protocols

A detailed protocol for the analysis of this compound by ESI-MS/MS is provided below. This protocol is a composite of best practices for the analysis of small organic molecules.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity organic solvent such as methanol, acetonitrile, or ethyl acetate to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 990 µL of the analysis solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration of 10 µg/mL.

-

Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the MS system.

-

Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a screw cap and a soft septum.

Instrumentation and Data Acquisition

The following parameters are recommended for analysis on a high-resolution mass spectrometer, such as a Q Exactive Orbitrap, which has been used to analyze this compound.[1]

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Sheath Gas Flow Rate | 35 (arbitrary units) |

| Auxiliary Gas Flow Rate | 10 (arbitrary units) |

| Sweep Gas Flow Rate | 1 (arbitrary unit) |

| Spray Voltage | 3.5 kV |

| Capillary Temperature | 320 °C |

| S-Lens RF Level | 55 |

| MS1 Resolution | 70,000 |

| MS1 AGC Target | 3e6 |

| MS1 Maximum IT | 100 ms |

| MS/MS Resolution | 17,500 |

| MS/MS AGC Target | 1e5 |

| MS/MS Maximum IT | 50 ms |

| Isolation Window | 2.0 m/z |

| Collision Energy (HCD) | 25 (normalized) |

Data Presentation: Predicted Fragmentation Pattern

While specific spectral data from online databases like mzCloud are noted to exist[1], direct access to the raw data is not always available. Therefore, the following table presents a predicted fragmentation pattern for the protonated molecule of this compound ([M+H]⁺, m/z 201.1121) based on established fragmentation mechanisms for β-keto esters.[2] The fragmentation is dominated by cleavages alpha to the carbonyl groups and rearrangements.[2]

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Proposed Structure/Loss | Relative Abundance (Predicted) |

| 201.1121 | 155.0754 | C₈H₁₁O₃⁺ | Loss of C₂H₅OH (Ethanol) | High |

| 201.1121 | 127.0798 | C₇H₁₁O₂⁺ | Loss of C₂H₅OH and CO | Medium |

| 201.1121 | 113.0603 | C₆H₉O₂⁺ | Loss of C₂H₅O₂C₂H₃ | Medium |

| 201.1121 | 85.0648 | C₅H₉O⁺ | Loss of C₅H₇O₃ | Low |

| 201.1121 | 43.0184 | C₂H₃O⁺ | Acetyl Cation | High |

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a plausible fragmentation pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for MS analysis.

Proposed Fragmentation Pathway

Caption: Proposed ESI-MS/MS fragmentation pathway.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 4-acetyl-5-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Ethyl 4-acetyl-5-oxohexanoate. It includes a detailed analysis of its expected IR absorption bands, a plausible experimental protocol for its synthesis, and a standardized procedure for acquiring its IR spectrum. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Molecular Structure and Functional Groups

This compound is a dicarbonyl compound with the chemical formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol .[1][2] Its structure features two key functional groups that are readily identifiable by IR spectroscopy: an ethyl ester and a β-diketone. The presence of the β-diketone moiety allows for the possibility of keto-enol tautomerism, which can significantly influence the resulting IR spectrum.

Predicted Infrared Absorption Data

While a publicly available, fully analyzed IR spectrum of this compound is not readily accessible, a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups can be performed. The following table summarizes the expected prominent peaks in the IR spectrum.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3400-3200 | Broad, Weak to Medium | O-H (enol form) | Stretching |

| ~2980-2850 | Medium to Strong | C-H (sp³) | Stretching |

| ~1740 | Strong | C=O (ester) | Stretching |

| ~1715 | Strong | C=O (ketone, keto form) | Stretching |

| ~1640 | Medium | C=C (enol form) | Stretching |

| ~1240 | Strong | C-O (ester) | Stretching |

| ~1180 | Medium | C-O (ester) | Stretching |

-

C-H Stretching: The peaks in the 2980-2850 cm⁻¹ region are characteristic of the stretching vibrations of sp³-hybridized carbon-hydrogen bonds in the ethyl and hexanoate portions of the molecule.

-

Carbonyl (C=O) Stretching: Two distinct, strong absorption bands are anticipated in the carbonyl region. The ester carbonyl group is expected to absorb at a higher frequency, typically around 1740 cm⁻¹.[3][4] The ketone carbonyls of the β-diketone system are expected to absorb at a slightly lower frequency, around 1715 cm⁻¹.[5]

-

Keto-Enol Tautomerism: β-Diketones can exist in equilibrium with their enol tautomer. If a significant concentration of the enol form is present, a broad absorption band corresponding to the O-H stretch will appear in the 3400-3200 cm⁻¹ region. Additionally, a C=C stretching band from the enol will be observed around 1640 cm⁻¹.

-

C-O Stretching: The ester functional group will also exhibit strong C-O stretching vibrations in the fingerprint region, typically appearing as two bands around 1240 cm⁻¹ and 1180 cm⁻¹.[4]

Experimental Protocols

A plausible and common method for the synthesis of this compound is the Michael addition of ethyl acetoacetate to ethyl acrylate, followed by a Claisen condensation.

Materials:

-

Ethyl acetoacetate

-

Ethyl acrylate

-

Sodium ethoxide

-

Ethanol (absolute)

-

Diethyl ether

-

Hydrochloric acid (dilute)

-

Sodium sulfate (anhydrous)

Procedure:

-

A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Ethyl acetoacetate is added dropwise to the stirred sodium ethoxide solution at room temperature.

-

Following the addition, ethyl acrylate is added dropwise to the reaction mixture.

-

The mixture is then heated to reflux for several hours to drive the reaction to completion.

-

After cooling to room temperature, the reaction mixture is neutralized with dilute hydrochloric acid.

-

The product is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

The infrared spectrum of the purified liquid product can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Instrumentation and Materials:

-

FTIR spectrometer (e.g., equipped with an Attenuated Total Reflectance (ATR) accessory)

-

Sample of this compound

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure using an ATR-FTIR Spectrometer:

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of the liquid this compound onto the center of the ATR crystal. Ensure the crystal is fully covered.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent and a soft, lint-free wipe.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of an unknown compound using IR spectroscopy, from sample preparation to final identification.

Caption: Workflow for IR Spectral Analysis.

References

An In-depth Technical Guide to the Safety, Hazards, and MSDS of Ethyl 4-acetyl-5-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and material safety data sheet (MSDS) information for Ethyl 4-acetyl-5-oxohexanoate (CAS No. 2832-10-2). Due to the limited availability of direct toxicological data for this specific compound, this guide incorporates data from structurally similar compounds, namely ethyl acetoacetate, 2,4-pentanedione, and ethyl levulinate, to provide a thorough assessment of potential hazards. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols from established guidelines are provided.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H16O4 | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| Boiling Point | 153-154 °C at 19 mmHg | [1] |

| Density | 1.067 g/mL at 25 °C | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Refractive Index | 1.457 at 20 °C | [1] |

Hazard Identification and GHS Classification

Analog GHS Classifications:

| Compound | GHS Pictogram | Hazard Statements |

| Ethyl Acetoacetate | No pictogram required | H227 (Combustible liquid) |

| 2,4-Pentanedione | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H311+H331 (Toxic in contact with skin or if inhaled), H402 (Harmful to aquatic life) | |

| Ethyl Levulinate | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Based on this information, it is prudent to handle this compound with caution, assuming it may be a combustible liquid and a potential skin and eye irritant.

Toxicological Data

Direct toxicological data for this compound is not available in the public domain. The following tables summarize the acute toxicity and irritation data for its structural analogs.

Acute Toxicity Data of Structural Analogs:

| Compound | Route | Species | LD50/LC50 | Reference |

| Ethyl Acetoacetate | Oral | Rat | > 5,000 mg/kg | |

| 2,4-Pentanedione | Oral | Rat | 570 mg/kg | |

| 2,4-Pentanedione | Dermal | Rabbit | 790 mg/kg | |

| 2,4-Pentanedione | Inhalation | Rat | 1224 ppm (4 hr) | [2] |

| Ethyl Levulinate | Oral | Rat | > 5,000 mg/kg | [3] |

| Ethyl Levulinate | Dermal | Rabbit | > 5,000 mg/kg | [3] |

Skin and Eye Irritation Data of Structural Analogs:

| Compound | Test | Species | Result | Reference |

| Ethyl Acetoacetate | Skin Irritation | Rabbit | No or very little irritation | [4] |

| Ethyl Acetoacetate | Eye Irritation | Rabbit | Slightly irritating | [4] |

| 2,4-Pentanedione | Skin Irritation | Rabbit | Mild local erythema and edema | [2] |

| 2,4-Pentanedione | Eye Irritation | Rabbit | Mild conjunctivitis | [2] |

| Ethyl Levulinate | Skin Irritation | Rabbit | No irritant effect | [3] |

| Ethyl Levulinate | Eye Irritation | Rabbit | Irritating effect | [3] |

Experimental Protocols

Standardized protocols for assessing the safety of chemicals are established by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the OECD guidelines relevant to the potential hazards of this compound.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

Methodology Summary:

-

Animal Model: Healthy, young adult albino rabbits are typically used.[5]

-

Application: A small amount of the test substance (0.5 mL for liquids) is applied to a shaved patch of skin.[5]

-

Exposure: The patch is covered with a gauze dressing and an occlusive bandage for a period of 4 hours.[5]

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and periodically for up to 14 days.[5]

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline outlines the procedure for determining the potential of a substance to cause eye irritation or corrosion.

Methodology Summary:

-

Animal Model: Healthy, young adult albino rabbits are the preferred species.[6][7]

-

Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[7]

-

Observation: The eyes are examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[8]

-

Scoring: The ocular lesions are scored using a standardized system to determine the overall irritation potential.

Handling and Safety Precautions

Given the potential hazards identified from its structural analogs, the following handling and safety precautions are recommended.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Due to the presence of ketone and ester functional groups, standard nitrile gloves may offer limited protection.[1][6][8][9][10] For prolonged or direct contact, butyl rubber gloves are recommended as they provide good resistance to both ketones and esters.[11][12][13][14]

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin contact.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Give large amounts of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

A systematic approach should be taken in the event of a spill. The following workflow outlines the key steps.

Caption: A logical workflow for responding to a chemical spill.

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. As an organic liquid, it may be suitable for incineration in a licensed facility. Do not dispose of it down the drain.

Logical Relationships in Chemical Safety Management

A robust chemical safety management program involves a lifecycle approach to handling chemicals, from procurement to disposal.

Caption: A diagram illustrating the key stages of chemical safety management.

This in-depth technical guide is intended to provide comprehensive safety information for this compound. Users should always consult the most current Safety Data Sheet provided by the supplier and adhere to all institutional and regulatory safety guidelines.

References

- 1. ehrs.upenn.edu [ehrs.upenn.edu]

- 2. The acute toxicity and primary irritancy of 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prod.adv-bio.com [prod.adv-bio.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. fishersci.com [fishersci.com]

- 6. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. gloves.com [gloves.com]

- 9. soscleanroom.com [soscleanroom.com]

- 10. wellbefore.com [wellbefore.com]

- 11. gloves-online.com [gloves-online.com]

- 12. oxwork.com [oxwork.com]

- 13. safety.fsu.edu [safety.fsu.edu]

- 14. cdn.mscdirect.com [cdn.mscdirect.com]

Physical properties like boiling point and density of Ethyl 4-acetyl-5-oxohexanoate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Ethyl 4-acetyl-5-oxohexanoate, a compound of interest in various chemical syntheses. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, application in synthetic chemistry, and for purification processes. The experimentally determined values for its boiling point and density are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 153-154 °C | at 19 mmHg |

| Density | 1.067 g/mL | at 25 °C |

Experimental Protocols

The following sections detail the methodologies for the determination of the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point (Micro-method)

This method is suitable for determining the boiling point of small quantities of a high-boiling liquid under reduced pressure.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Vacuum source and manometer

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

The test tube is securely attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is level with the thermometer bulb.

-

The system is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 19 mmHg) and monitored with a manometer.

-

The Thiele tube is heated gently and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the external pressure.

Determination of Density (Pycnometer Method)

The pycnometer method provides a precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m_pycnometer).

-

The pycnometer is filled with the liquid sample, this compound, ensuring no air bubbles are present.

-

The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

The pycnometer is removed from the bath, dried on the outside, and its mass is accurately measured (m_pycnometer+liquid).

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer (m_liquid = m_pycnometer+liquid - m_pycnometer).

-

To determine the volume of the pycnometer, it is emptied, cleaned, dried, and filled with a reference liquid of known density at the same temperature (e.g., distilled water).

-

The mass of the pycnometer filled with the reference liquid is measured (m_pycnometer+reference).

-

The mass of the reference liquid is calculated (m_reference = m_pycnometer+reference - m_pycnometer).

-

The volume of the pycnometer is calculated using the known density of the reference liquid (V = m_reference / ρ_reference).

-

The density of the this compound is then calculated by dividing the mass of the liquid by the volume of the pycnometer (ρ_liquid = m_liquid / V).

Synthetic Workflow: Synthesis of Curcumin Analogs

This compound serves as a key building block in the synthesis of various organic molecules, including analogs of curcumin, which are investigated for their potential therapeutic properties. The following diagram illustrates a generalized workflow for this synthesis.

Caption: Workflow for the synthesis of curcumin analogs.

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-acetyl-5-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Ethyl 4-acetyl-5-oxohexanoate, a valuable intermediate in organic synthesis. The primary method detailed is the Michael addition, a reliable and efficient approach to this compound.

Introduction

This compound is an organic compound with the chemical formula C10H16O4.[1] It is a colorless liquid with a fruity aroma and is soluble in organic solvents like ethanol and dimethylformamide.[1] This compound serves as a key intermediate in the synthesis of various organic molecules, finding applications in the fields of medicine and chemistry.[1] For instance, it has been utilized in the synthesis of curcumin analogs with potential antiandrogenic activity.

Synthesis Methodology: Michael Addition

A common and effective method for the synthesis of this compound is the Michael addition reaction.[2] This reaction involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2] In this specific synthesis, acetylacetone serves as the Michael donor, and ethyl acrylate acts as the Michael acceptor. The reaction is typically catalyzed by a base.

A similar procedure for the synthesis of the corresponding methyl ester, Mthis compound, has been reported with a high yield, demonstrating the viability of this synthetic route.[3] The following protocol has been adapted for the synthesis of the ethyl ester.

Experimental Protocol: Michael Addition

Materials:

-

Ethanol (2 L)

-

Sodium (2.2 g)

-

Acetylacetone (500.0 g, 5.0 mol)

-

Ethyl acrylate (500.5 g, 5.0 mol)

-

Acetic acid (3 ml)

Equipment:

-

4.5 L round-bottomed flask

-

Reflux condenser

-

Thermometer

-

Dropping funnel

-

Argon inlet

-

Apparatus for distillation under reduced pressure

Procedure:

-

Preparation of Sodium Ethoxide: In a 4.5 L round-bottomed flask equipped with a reflux condenser, thermometer, dropping funnel, and argon inlet, add 2 L of ethanol. At ambient temperature, gradually dissolve 2.2 g of sodium to form a clear solution of sodium ethoxide. Cool the solution to 0°C.

-

Addition of Acetylacetone: Add 500.0 g (5.0 mol) of acetylacetone dropwise to the sodium ethoxide solution over 10 minutes. Gas evolution will be observed.

-

Addition of Ethyl Acrylate: To the resulting light yellow solution, add 500.5 g (5.0 mol) of ethyl acrylate dropwise at 0°C over 10 minutes. Gas evolution will occur during this addition.

-

Reaction: Allow the reaction mixture to warm to ambient temperature and then heat to reflux for 1 hour. The progress of the reaction can be monitored by HPLC.

-

Work-up: After the reaction is complete, cool the mixture to ambient temperature. Add 3 ml of acetic acid to neutralize the base.

-

Purification: Remove the ethanol by distillation under reduced pressure. The crude product can then be purified by vacuum distillation.

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| Acetylacetone | 100.12 | 500.0 | 5.0 | - |

| Ethyl Acrylate | 100.12 | 500.5 | 5.0 | - |

| This compound | 200.23 | - | - | ~80* |

Note: The yield is estimated based on the reported synthesis of the analogous methyl ester.[3]

Synthesis Pathway Diagram

References

Detailed experimental protocol for synthesizing Ethyl 4-acetyl-5-oxohexanoate.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of Ethyl 4-acetyl-5-oxohexanoate, a valuable intermediate in organic synthesis. The primary method detailed is the base-catalyzed Michael addition of ethyl acetoacetate to methyl vinyl ketone. This application note includes a step-by-step experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a dicarbonyl compound that serves as a versatile building block in the synthesis of various organic molecules, including heterocyclic compounds and analogues of natural products.[1][2] Its synthesis is most commonly achieved through a Michael 1,4-addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3] This protocol outlines a reliable method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis proceeds via the reaction of ethyl acetoacetate (also known as ethyl 3-oxobutanoate) and methyl vinyl ketone (but-3-en-2-one) in the presence of a base catalyst.[4][5]

Reactants:

-

Ethyl acetoacetate (Michael Donor)

-

Methyl vinyl ketone (Michael Acceptor)

Product:

-

This compound

Quantitative Data Summary

The following table summarizes the key physical and spectroscopic data for the synthesized this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol [1] |

| Appearance | Colorless liquid[6] |

| Boiling Point | 153-154 °C at 19 mmHg[1] |

| Density | 1.067 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.457[1] |

| ¹H NMR | Refer to available spectra for detailed peak assignments. |

| ¹³C NMR | Refer to available spectra for detailed peak assignments. |

| Mass Spectrometry | Consistent with the expected molecular weight.[5] |

| Purity (typical) | ≥98%[1] |

Experimental Protocol

This protocol is adapted from established procedures for Michael additions involving ethyl acetoacetate and methyl vinyl ketone.

Materials and Reagents:

-

Ethyl acetoacetate (≥99%)

-

Methyl vinyl ketone (≥99%, stabilized)

-

Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

-

Ethanol (anhydrous) or tert-Butanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (0.05 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Addition of Reactants: To the cooled solution, add ethyl acetoacetate (1.0 equivalent) dropwise with stirring. After the addition is complete, add methyl vinyl ketone (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition of methyl vinyl ketone, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified this compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Methyl vinyl ketone is toxic and a lachrymator; handle with extreme care.

-

Sodium ethoxide and potassium tert-butoxide are corrosive and moisture-sensitive.

This detailed protocol provides a robust method for the synthesis of this compound, a key intermediate for further synthetic applications in research and drug development.

References

- 1. Ethyl 4-acetyl-5-oxo-3-phenylhexanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CHE 311 Organic Chemistry I Assignment #2/35 Question 1: Michael Additio.. [askfilo.com]

- 3. chemscene.com [chemscene.com]

- 4. rsc.org [rsc.org]

- 5. mzCloud – Ethyl 4 acetyl 5 oxohexanoate [mzcloud.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

Application Notes and Protocols: Ethyl 4-acetyl-5-oxohexanoate as a Versatile Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals